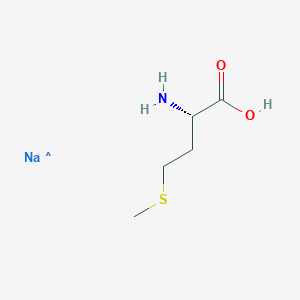

Methionine sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

41442-22-2 |

|---|---|

Molecular Formula |

C5H10NNaO2S |

Molecular Weight |

171.20 g/mol |

IUPAC Name |

sodium (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

InChI Key |

IREPZTZSVPKCAR-WCCKRBBISA-M |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.[Na] |

Canonical SMILES |

CSCCC(C(=O)O)N.[Na] |

Origin of Product |

United States |

Significance of L Amino Acids in Biochemical Research

L-amino acids are the fundamental building blocks of proteins, the macromolecules that perform a vast array of functions within all living organisms. ontosight.aispectrumchemical.com Comprising about 75% of the human body, these chains of amino acids are essential for life, participating in metabolism and countless chemical reactions. spectrumchemical.com The 20 standard amino acids required for human protein synthesis can be categorized as essential or non-essential. ontosight.ainih.gov Essential amino acids cannot be synthesized by the body and must be obtained from dietary sources, making them a critical area of nutritional and metabolic research. ontosight.ai

In biochemical research, L-amino acids are indispensable. Their specific sequence in a polypeptide chain dictates the protein's unique three-dimensional structure and, consequently, its function. nih.gov Scientists study these molecules to understand protein folding, enzyme catalysis, and cellular signaling pathways. Moreover, L-amino acids serve as precursors for the synthesis of numerous vital non-protein molecules, including hormones and neurotransmitters. nih.gov The chirality of amino acids is also of profound importance; the L-isomers are the exclusive constituents of proteins in virtually all known life, a phenomenon that is a central question in prebiotic chemistry and the origins of life. quora.comnih.gov

Specific Relevance of L Methionine As a Central Metabolic Precursor

L-methionine holds a special status among the essential amino acids due to its unique chemical structure, which includes a sulfur atom, and its central role in metabolism. nih.govnih.gov It is one of the most important methyl donors in cellular metabolism for both fish and mammals. nih.gov Its metabolic significance stems from several key functions:

Protein Synthesis: As the amino acid corresponding to the "start" codon (AUG) in the genetic code, L-methionine initiates the translation of messenger RNA and the synthesis of most proteins. nih.gov

Precursor to S-adenosylmethionine (SAM): L-methionine is converted into S-adenosylmethionine (SAM), the primary methyl group donor for a vast number of methylation reactions. nih.gov These reactions are crucial for the synthesis of essential molecules like carnitine and creatine, as well as for epigenetic modifications such as DNA and histone methylation that regulate gene expression. nih.govjohnshopkins.edu

Transsulfuration Pathway: Methionine is a precursor for the synthesis of another sulfur-containing amino acid, L-cysteine. nih.govontosight.ai Cysteine, in turn, is a critical component of glutathione (B108866), a major endogenous antioxidant that protects cells from oxidative damage. ontosight.ainih.govnih.gov

Biosynthesis of Other Compounds: The metabolism of L-methionine is linked to the production of various other compounds, including volatile organic sulfur-containing compounds (VOSCs) in microorganisms like Tuber melanosporum. proquest.com

This multifaceted role makes L-methionine a focal point in studies of cellular metabolism, epigenetics, and oxidative stress. nih.govnih.govjohnshopkins.edu

Rationale for Investigating Sodium Salt Formulations 1:1 in Academic Studies

In many research applications, particularly in solution-based assays and cell culture, the physical properties of a compound are as important as its biological activity. While L-amino acids like L-methionine are vital, some exhibit limited solubility in aqueous media, which can be a significant challenge in experimental design. lohmann-minerals.com

The use of sodium salt formulations, such as L-Methionine, sodium salt (1:1), is a common strategy to overcome this limitation. Converting an amino acid to its salt form generally enhances its water solubility and dissolution rate. ontosight.ailohmann-minerals.comthinkdochemicals.com This improved solubility is critical for preparing concentrated stock solutions and ensuring homogeneous distribution in cell culture media, which is essential for consistent and reproducible results in upstream fermentation and other biotechnological processes. ontosight.ailohmann-minerals.com Furthermore, salt forms can offer increased stability compared to the free acid, ensuring the integrity of the compound over the course of an experiment. ontosight.aithinkdochemicals.com The presence of sodium ions is also relevant in studies of cellular transport, as the uptake of many amino acids, including methionine, is dependent on sodium concentration gradients across the cell membrane. nih.gov

Overview of Current Research Trajectories Involving the Compound

Chemoenzymatic Synthesis Approaches for Stereospecific L-Methionine Production

The chemical synthesis of methionine traditionally results in a racemic mixture of D- and L-forms. nih.gov However, only the L-isomer is biologically active, necessitating stereospecific production methods. Chemoenzymatic strategies offer a powerful solution by combining the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govnih.gov

Optimization of Reaction Conditions for Sodium Salt Formation

The formation of the sodium salt of L-methionine is a critical step in many applications. Optimization of reaction conditions is paramount to ensure high yield and purity. This often involves the use of a suitable sodium source, such as sodium hydroxide (B78521), in an appropriate solvent system. For instance, in the synthesis of radiolabeled methionine, an aqueous sodium hydroxide solution in ethanol (B145695) is utilized. researchgate.net The pH of the reaction mixture is a key parameter to control, as it influences the protonation state of the amino and carboxyl groups, thereby affecting salt formation. In biotechnological processes, maintaining an optimal pH, often around 7.0, is crucial for both enzymatic activity and efficient production. nih.gov

A study on the synthesis of methionine-functionalized cobalt ferrite (B1171679) nanoparticles highlights the use of an alkaline aqueous solution with NaOH to achieve a pH of 12.4, demonstrating the manipulation of pH for specific synthetic outcomes. beilstein-journals.org Furthermore, in the preparation of L-methionine-loaded chitosan (B1678972) nanoparticles, a 0.2 M sodium hydroxide solution is used to adjust the pH to 5.74 before the encapsulation process. nih.gov

Table 1: Optimized Parameters in L-Methionine Related Syntheses

| Parameter | Optimized Value/Condition | Application |

|---|---|---|

| pH | 7.0 | L-Methionine fermentation by E. coli nih.gov |

| pH | 6.3 | Methionol bioproduction by K. lactis ccsenet.org |

| pH | 12.4 | Synthesis of methionine-functionalized nanoparticles beilstein-journals.org |

| pH | 5.74 | Preparation of L-methionine-loaded chitosan nanoparticles nih.gov |

| Temperature | 28 °C | L-Methionine fermentation by E. coli nih.gov |

| Agitation Rate | 300 rpm | L-Methionine fermentation by E. coli nih.gov |

Stereochemical Control and Enantiomeric Purity in L-Methionine Synthesis

Achieving high enantiomeric purity is a central challenge in L-methionine synthesis. Traditional chemical methods often produce a racemic mixture, which is less efficient as only the L-isomer is biologically active. nih.gov Advanced synthetic strategies now focus on stereochemical editing and the use of chiral catalysts to produce enantiopure L-methionine. nih.gov

Enzymatic methods are inherently stereospecific and are therefore highly valuable. For example, the use of L-aminoacylase can be employed to resolve a racemic mixture of N-acetyl-DL-methionine, selectively converting the N-acetyl-L-methionine to L-methionine. ijpas.org Furthermore, methods have been developed for the direct synthesis of enantiomerically pure L- and D-[methyl-11C]methionine with an optical purity higher than 99%. researchgate.net The determination of enantiomeric purity is often achieved through techniques like micellar liquid chromatography (RP-HPLC) after derivatization with a chiral reagent. nih.gov

Development of Radiometric L-Methionine Synthesis for Tracer Studies

Radiolabeled L-methionine, particularly with carbon-11 (B1219553) ([11C]L-methionine), is a vital tracer for positron emission tomography (PET) studies, especially in oncology. researchgate.netresearchgate.net The synthesis of this radiotracer involves the methylation of a precursor, L-homocysteine, with [11C]methyl iodide. researchgate.net This reaction is typically performed in a loop at room temperature, allowing for a rapid and clean synthesis with high radiochemical yield and purity. researchgate.net

Recent advancements have focused on optimizing the synthesis to achieve high specific activities and ensure the final product is free of the undesired D-enantiomer. researchgate.net Methods have been developed that yield L-[methyl-11C]methionine with a radiochemical purity greater than 96% and an optical purity exceeding 99%. researchgate.netresearchgate.net Another approach involves the synthesis of 99mTc-DTPA-bis(methionine) for single-photon emission computed tomography (SPECT) imaging, which has shown excellent tumor-targeting capabilities. nih.gov

Table 2: Characteristics of Radiometric L-Methionine Synthesis

| Radiotracer | Precursor | Radiochemical Purity | Optical Purity | Synthesis Time |

|---|---|---|---|---|

| L-[methyl-11C]methionine | L-homocysteine | >99.9% researchgate.net | >99% researchgate.net | 12 min researchgate.net |

| 99mTc-DTPA-bis(methionine) | DTPA-bis(Met) | High | N/A | N/A |

Biotechnological and Fermentation-Based Production Methodologies

Microbial fermentation presents an environmentally friendly and sustainable alternative to chemical synthesis for producing pure L-methionine. nih.gov This approach leverages the metabolic pathways of microorganisms to convert renewable resources into the desired amino acid. nih.gov

Genetic Engineering Strategies for Enhanced L-Methionine Biosynthesis in Microorganisms

Significant efforts have been dedicated to genetically engineering microorganisms like Escherichia coli and Corynebacterium glutamicum for enhanced L-methionine production. nih.govijpas.org These strategies aim to overcome the tight regulation of the methionine biosynthesis pathway. ijpas.org

Key genetic modifications include:

Overexpression of key enzymes : Increasing the expression of enzymes such as O-succinylhomoserine sulfhydrylase can boost the conversion of precursors to methionine. researchgate.net

Deregulation of feedback inhibition : Modifying enzymes to be less sensitive to feedback inhibition by L-methionine is a crucial step. For example, mutations in the cysE gene in C. glutamicum desensitize L-serine O-acetyltransferase to feedback inhibition. researchgate.net

Pathway engineering : Redirecting metabolic flux towards methionine synthesis by deleting competing pathways or enhancing precursor supply. For instance, deleting the pyk2 gene in C. glutamicum has been shown to increase L-methionine production. researchgate.net

Enhancing cofactor availability : Ensuring an adequate supply of cofactors like ATP and methyl donors is also critical. researchgate.net

Through such targeted modifications, researchers have successfully constructed strains capable of producing significantly higher titers of L-methionine. nih.govresearchgate.net

Fermentation Process Optimization for High-Yield Production

Optimizing the fermentation process is as crucial as genetic engineering for achieving high-yield L-methionine production. nih.govucr.edu This involves fine-tuning various parameters of the culture environment.

Key optimization strategies include:

Medium Composition : Statistical methods like Plackett-Burman design and Box-Behnken design are used to identify and optimize critical medium components such as glucose, yeast extract, and mineral salts. nih.gov

Fed-batch Fermentation : This technique, which involves the controlled feeding of nutrients during the fermentation process, has proven effective in increasing L-methionine titers. nih.govnih.gov Controlling the glucose concentration is particularly important to avoid catabolite repression. nih.govnih.gov

Process Parameters : Optimizing physical parameters like pH, temperature, and agitation speed is essential for maximizing microbial growth and product formation. nih.gov For example, an optimal fed-batch process for an engineered E. coli strain resulted in an L-methionine titer of 31.71 g/L. nih.gov

Table 3: Fermentation Process Optimization for L-Methionine Production

| Microorganism | Fermentation Strategy | Key Optimized Parameters | Achieved L-Methionine Titer |

|---|---|---|---|

| Engineered E. coli W3110 | Fed-batch | Glucose concentration control | 31.71 g/L nih.gov |

| Engineered E. coli MET-3 | Fed-batch | Glucose, yeast extract, KH2PO4, MgSO4·7H2O concentrations; pH 7.0, 28°C, 300 rpm | 12.80 g/L nih.gov |

| Engineered C. glutamicum ZBW014/pEC-metYX | Fed-batch | Deletion of pyk2 gene | 7.06 g/L researchgate.net |

Novel Derivatization and Conjugation Methods Involving the Sodium Salt Form

The sodium salt of L-methionine serves as a versatile precursor in a variety of advanced synthetic applications, facilitating novel derivatization and conjugation reactions. Its enhanced solubility and reactivity compared to the free acid form make it a valuable starting material for creating metal-amino acid chelates, incorporating into complex peptide structures, and developing sophisticated drug delivery systems.

The synthesis of metal-amino acid chelates, such as zinc-methionine, often utilizes the sodium salt of L-methionine to facilitate the reaction. The process typically involves the in-situ formation of sodium methioninate by dissolving L-methionine in an aqueous solution of sodium hydroxide. researchgate.netnih.gov This deprotonates the carboxylic acid group, creating the methioninate anion which can then act as a bidentate ligand, chelating with a metal ion like zinc.

A common method involves adding a zinc salt, such as zinc sulfate (B86663), to the prepared sodium methioninate solution. researchgate.netnih.gov The reaction mixture is heated and stirred to promote the formation of the zinc-methionine chelate, which then precipitates out of the solution upon cooling. researchgate.net The resulting product is a stable, white crystalline powder. nih.gov The chelation reaction results in a product with low water solubility, which can be advantageous for certain applications. nih.gov Alternative synthesis routes have been explored to improve yield and reduce byproducts, including using different zinc sources like zinc oxide and catalysts in a glycerol-water medium. google.com

Table 1: Synthesis Parameters for Zinc-Methionine Chelate

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Methionine Source | L-Methionine | L-Methionine |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Zinc Salt | Zinc Sulfate Monohydrate (ZnSO₄·H₂O) | Zinc Oxide (ZnO) |

| Solvent | Water | Glycerol (B35011) and Water |

| Catalyst | None specified | Sodium tartrate, benzoate, oxalate, or salicylate (B1505791) google.com |

| Reaction Temperature | 60 °C researchgate.net | 105-250 °C google.com |

| Key Steps | 1. Dissolve L-Met in NaOH(aq). 2. Heat to 60°C. 3. Add ZnSO₄ portion-wise. 4. Stir for 20 mins. 5. Cool to 10°C to precipitate. researchgate.net | 1. Mix glycerol and water. 2. Add L-Met, ZnO, and catalyst. 3. React for 0.5-6 hours. 4. Filter while hot. google.com | | Product Yield | 70.3% nih.gov | High yield reported google.com | This table is interactive. You can sort and filter the data.

In the chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain. The use of L-methionine's sodium salt, or more commonly the in-situ deprotonation of its carboxylic acid, is a fundamental step for activating the carboxyl group to facilitate peptide bond formation with the N-terminus of the growing chain.

However, the primary challenge in synthesizing methionine-containing peptides is not the activation of the carboxyl group but the susceptibility of the S-methyl thioether side chain to side reactions. acs.orgnih.govbiotage.com During the acidic conditions of the final cleavage step from the solid support, two major side reactions can occur: oxidation of the thioether to form methionine sulfoxide (B87167) (Met(O)), and S-alkylation (specifically S-tert-butylation) to form a sulfonium (B1226848) salt. acs.orgnih.gov These modifications can alter the peptide's structure, polarity, and biological activity. nih.govresearchgate.net Therefore, specialized cleavage cocktails containing scavengers are employed to minimize these unwanted modifications. acs.org

Table 2: Common Side Reactions in Methionine-Peptide Synthesis and Mitigation Strategies

| Side Reaction | Description | Consequence | Mitigation Strategy |

|---|---|---|---|

| Oxidation | The thioether side chain is oxidized to form methionine sulfoxide (Met(O)), a more polar residue. nih.gov | Alters peptide polarity and can inactivate the peptide. researchgate.net | Addition of scavengers like dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH₄I) to the cleavage reagent. acs.orgbiotage.com |

| S-alkylation | The sulfur atom is alkylated by carbocations (e.g., from tert-butyl protecting groups), forming a sulfonium salt. nih.gov | Introduces a positive charge and changes the chemical nature of the side chain. | Use of scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail. acs.org |

| Reversibility | - | - | Met(O) can be reduced back to Met. acs.org The sulfonium salt can be reversed to free methionine by heating in dilute acetic acid. acs.org |

This table is interactive. You can sort and filter the data.

The development of nanoparticle-based delivery systems for L-methionine and its derivatives offers a promising strategy for achieving controlled and sustained release. nih.govdntb.gov.ua This is particularly relevant for overcoming the rapid catabolism of free L-methionine in the body. nih.gov Chitosan, a biocompatible and biodegradable polymer, is frequently used to encapsulate L-methionine. nih.govresearchgate.net

The synthesis of L-methionine-loaded chitosan nanoparticles (M-NPs) is often achieved through the ionic gelation method. nih.gov This technique involves the electrostatic interaction between the positively charged chitosan polymer and a negatively charged cross-linking agent, such as sodium tripolyphosphate. researchgate.net L-methionine, which can be in its sodium salt form to enhance solubility during formulation, is entrapped within the forming nanoparticle matrix. nih.gov The resulting nanoparticles can be characterized by their size, surface charge (zeta potential), and encapsulation efficiency. In-vitro studies have confirmed that these nanoparticle systems can provide a controlled and sustained release of the encapsulated methionine. nih.gov Similar nanoparticle strategies have been successfully applied to related compounds like S-adenosyl-l-methionine (SAMe) and selenomethionine (B1662878) (SeMet) to improve their delivery and bioavailability. tandfonline.comnih.gov

Table 3: Characteristics of Methionine and Derivative-Loaded Nanoparticles

| Nanoparticle System | Polymer/Coating | Formulation Method | Average Size (nm) | Encapsulation Efficiency (%) | Key Finding |

|---|---|---|---|---|---|

| L-Methionine-NPs nih.gov | Chitosan | Ionic Gelation | 218.9 ± 7.4 | Not specified | Confirmed controlled release of methionine in vitro. nih.gov |

| SAMe-NPs tandfonline.com | Chitosan | Ionic Gelation | 85 - 127 | Good drug-loading reported | Successfully prepared and showed sustained release in vitro. tandfonline.com |

| SeMet-NPs nih.gov | Chitosan / Zein | Ionic Gelation | 377 ± 47 | 80 ± 1.5 | Enhanced intestinal permeability compared to free SeMet. nih.gov |

This table is interactive. You can sort and filter the data.

S-Adenosylmethionine (SAM) Cycle Dynamics and Methylation Pathways

The SAM cycle is a ubiquitous metabolic pathway that governs the transfer of methyl groups, a fundamental biochemical reaction essential for the regulation of numerous cellular functions. L-methionine is the primary substrate for this cycle.

L-methionine is the direct precursor for the synthesis of S-adenosylmethionine (SAM), the principal methyl donor in all living cells. nih.govyoutube.com The synthesis of SAM is a critical initial step in the methionine metabolic pathway. This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes one molecule of L-methionine and one molecule of adenosine (B11128) triphosphate (ATP). nih.govcreative-proteomics.comacs.orgnih.govfrontiersin.org The liver is a primary site for methionine metabolism, processing about half of the daily dietary intake of methionine to produce SAM. nih.govamegroups.org

The enzyme MAT exists in different isoforms. In mammals, two distinct genes encode for MAT. One is expressed almost exclusively in the liver, while the other is found in all tissues. nih.gov The activity of MAT is crucial for maintaining the cellular concentration of SAM, which is the second most widely used enzyme substrate after ATP. nih.govacs.org Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.govnih.gov

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.govyoutube.comwikipedia.org The general mechanism involves a nucleophilic attack where the methyl group of SAM is transferred to the substrate, converting SAM to S-adenosylhomocysteine (SAH). wikipedia.org

The activity of these methyltransferases is critically regulated by the intracellular ratio of SAM to SAH. SAH is a potent competitive inhibitor of most SAM-dependent methylation reactions. nih.govamegroups.org Therefore, efficient removal of SAH is necessary for methylation pathways to proceed. SAH is hydrolyzed by the enzyme SAH-hydrolase (also known as adenosylhomocysteinase) into adenosine and homocysteine. youtube.comnih.gov The subsequent removal of adenosine and homocysteine drives this reaction forward, maintaining a low cellular concentration of SAH and ensuring that methyltransferase activity is not inhibited. nih.govnih.gov Homocysteine can then be remethylated back to methionine to complete the cycle. nih.gov

| Enzyme | Function in SAM Cycle | Key Regulators | Reference |

|---|---|---|---|

| Methionine Adenosyltransferase (MAT) | Catalyzes the synthesis of SAM from L-methionine and ATP. | Feedback inhibition by SAM. | creative-proteomics.com |

| Methyltransferases (MTs) | Transfer the methyl group from SAM to various substrates. | Inhibited by S-adenosylhomocysteine (SAH). | nih.govamegroups.org |

| SAH-Hydrolase (AHCY) | Hydrolyzes SAH to homocysteine and adenosine. | Activity is driven by the removal of products. | youtube.comnih.gov |

| Methionine Synthase (MS) | Remethylates homocysteine to form methionine. | Requires Vitamin B12 and folate derivatives. | nih.govcreative-proteomics.com |

DNA methylation is a critical epigenetic mechanism that plays a significant role in establishing and maintaining tissue-specific gene expression patterns. nih.govnih.gov This process involves the addition of a methyl group to cytosine bases within CpG dinucleotides. nih.gov The methyl groups used in these reactions are ultimately derived from dietary methionine through the SAM cycle. nih.govnih.govresearchgate.net

Fluctuations in methionine availability can influence DNA methylation patterns and subsequently alter gene expression. nih.gov Theoretically, an increased supply of methionine could lead to increased DNA methylation, a state known as hypermethylation. nih.govnih.gov Studies in mice have shown that L-methionine administration can induce global DNA hypermethylation in certain brain cells. frontiersin.org Aberrant DNA methylation, both hyper- and hypomethylation, is implicated in the dysregulation of gene expression and can contribute to various pathological states. nih.govnih.gov For instance, L-methionine-induced hypermethylation has been shown to affect the expression of transcription factors crucial for the development of oligodendroglial cells in mice. frontiersin.org

Alongside DNA methylation, histone modification is another key epigenetic mechanism that regulates chromatin structure and gene expression. nih.govresearchgate.net Histones can be modified by the addition of various chemical groups, with methylation of lysine (B10760008) and arginine residues being a particularly important modification. nih.govresearchgate.net These modifications can either activate or repress gene transcription depending on the specific site and the degree of methylation. nih.gov

The methionine cycle is directly linked to histone methylation as SAM is the sole methyl donor for the histone methyltransferase enzymes that catalyze these modifications. nih.govfrontiersin.org Cellular metabolism, particularly the availability of methionine, can directly influence the levels of SAM and SAH. nih.gov Research has demonstrated that restricting methionine in cell culture leads to a depletion of SAM and subsequent rapid changes in histone methylation marks, such as H3K4me3. nih.gov This indicates that histone methylation status can dynamically respond to the metabolic state of the cell, directly linking nutrient availability to the regulation of chromatin architecture and gene function. nih.govnih.gov This intricate relationship between metabolism and epigenetics allows cells to integrate nutritional signals into lasting changes in brain function and gene expression. frontiersin.orgfrontiersin.org

Transsulfuration Pathway and Sulfur-Containing Metabolite Synthesis

When methionine is in excess of the requirements for methylation reactions, homocysteine can be directed into the transsulfuration pathway. This pathway is central to sulfur metabolism, leading to the synthesis of cysteine and other vital sulfur-containing molecules. nih.govnih.gov

The transsulfuration pathway is the sole route for the de novo synthesis of the amino acid cysteine in mammals. nih.gov This pathway begins with the condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). nih.govresearchgate.net Subsequently, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.govwikipedia.org This effectively transfers the sulfur atom from methionine to serine, forming a new sulfur-containing amino acid. nih.gov

Cysteine plays multiple critical roles in the cell. It is a building block for proteins and also serves as the rate-limiting precursor for the synthesis of glutathione (GSH). dntb.gov.uayoutube.comyoutube.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, crucial for protecting cells against oxidative stress and detoxifying harmful substances. youtube.comnih.gov The synthesis of cysteine via the transsulfuration of methionine is therefore essential for maintaining cellular glutathione levels and antioxidant capacity. amegroups.orgnih.gov Studies have shown that providing methionine can stimulate the production of cysteine and subsequently support glutathione synthesis. nih.govnih.gov

| Metabolite | Pathway | Precursor(s) | Key Function(s) | Reference |

|---|---|---|---|---|

| Cysteine | Transsulfuration | Homocysteine (from Methionine), Serine | Protein synthesis, Precursor for Glutathione and Taurine. | nih.govnih.gov |

| Glutathione (GSH) | Glutathione Synthesis | Cysteine, Glutamate, Glycine | Major intracellular antioxidant, Detoxification. | youtube.comnih.gov |

| Taurine | Cysteine Catabolism | Cysteine | Various physiological functions, including bile salt conjugation. | nih.gov |

| Sulfate | Cysteine Catabolism | Cysteine | Excretory end product of sulfur metabolism. | nih.gov |

Role in Redox Homeostasis and Antioxidant Capacity Modulation

L-Methionine is a fundamental sulfur-containing amino acid that plays a critical role in maintaining cellular redox homeostasis and modulating antioxidant capacity. nih.gov Its influence is exerted through several interconnected mechanisms, primarily involving the synthesis of glutathione (GSH), the function of the methionine sulfoxide reductase (Msr) system, and the activation of antioxidant signaling pathways.

One of the most significant contributions of methionine to antioxidant defense is its role as a precursor for the synthesis of cysteine, which is subsequently used to produce glutathione (GSH). nih.gov GSH is a major intracellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for various antioxidant enzymes. The synthesis of GSH from methionine involves a series of enzymatic steps via the transsulfuration pathway, highlighting methionine's essentiality for maintaining the cellular GSH pool. nih.gov

Furthermore, methionine residues within proteins can act as direct scavengers of ROS. nih.gov This process results in the oxidation of methionine to methionine sulfoxide (Met-O). frontiersin.orgresearchgate.net While this can protect other more critical amino acid residues from oxidative damage, the accumulation of Met-O can alter protein structure and function. frontiersin.org To counteract this, cells employ the methionine sulfoxide reductase (Msr) system, a group of enzymes that catalyze the reduction of Met-O back to methionine, thereby repairing oxidized proteins and restoring their function. nih.govnih.gov This enzymatic recycling constitutes a critical antioxidant repair mechanism, with the Msr system essentially acting as a catalytic scavenger of ROS. nih.govnih.gov There are two main types of Msr enzymes, MsrA and MsrB, which stereospecifically reduce the S and R diastereomers of methionine sulfoxide, respectively. nih.gov

Table 1: Key Molecules and Systems in Methionine-Mediated Redox Homeostasis

| Molecule/System | Function in Redox Homeostasis | Relevant Findings |

|---|---|---|

| Glutathione (GSH) | Major intracellular antioxidant; scavenges ROS. | Methionine is a crucial precursor for GSH synthesis via the transsulfuration pathway. nih.gov |

| Methionine Sulfoxide Reductase (Msr) System | Repairs oxidatively damaged proteins by reducing methionine sulfoxide (Met-O) back to methionine. nih.govfrontiersin.org | Acts as a catalytic antioxidant system, restoring protein function and contributing to cellular protein quality control. frontiersin.orgresearchgate.net |

| Nrf2-ARE Pathway | A signaling pathway that upregulates the expression of numerous antioxidant and protective genes. researchgate.net | L-methionine has been shown to activate this pathway, thereby boosting the cell's endogenous antioxidant defenses. researchgate.net |

Polyamine Biosynthesis and Cellular Proliferation

L-Methionine is the metabolic precursor to S-adenosyl-L-methionine (SAM), a universal methyl group donor that is also indispensable for the biosynthesis of polyamines. Polyamines, such as spermidine (B129725) and spermine (B22157), are small, positively charged molecules that are essential for cell growth, differentiation, and proliferation. nih.gov The synthesis of polyamines begins with the decarboxylation of SAM by the enzyme SAM decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine, reactions catalyzed by spermidine synthase and spermine synthase, respectively.

Given their critical role in cell division, polyamine levels are often elevated in rapidly proliferating cells, including cancer cells. nih.gov The significant flux of methionine into the polyamine synthesis pathway in such cells underscores the connection between methionine metabolism and cellular proliferation. nih.gov This process consumes a substantial amount of SAM, which not only drives polyamine production but also generates 5'-methylthioadenosine (MTA) as a byproduct. nih.gov The regulation of polyamine biosynthesis is tightly controlled, and analogues of S-adenosyl-L-methionine have been studied as inhibitors of the key enzymes in this pathway, demonstrating the potential to modulate cellular polyamine levels and, consequently, cell growth. nih.gov

Methionine Salvage Pathways and Metabolic Interconnections

The methionine salvage pathway is a crucial metabolic cycle that regenerates methionine from the 5'-methylthioadenosine (MTA) produced during polyamine synthesis. nih.govreactome.org This pathway is vital for conserving the sulfur atom of methionine, which is metabolically expensive to assimilate. reactome.org The regeneration of methionine from MTA ensures a continuous supply for protein synthesis and the production of S-adenosyl-L-methionine (SAM), thus closing a critical metabolic loop interconnected with polyamine biosynthesis. nih.govnih.gov

The pathway involves a series of enzymatic steps that convert MTA into 4-methylthio-2-oxobutyrate (MTOB), the α-keto acid analogue of methionine. nih.gov In the final step, MTOB is transaminated by various aminotransferases to yield L-methionine. nih.gov The initial enzyme in the pathway, MTA phosphorylase (MTAP), plays a key regulatory role. Interestingly, the gene for MTAP is frequently deleted in many cancers, leading to an accumulation and efflux of MTA. nih.gov This metabolic alteration can increase the reliance of cancer cells on exogenous methionine and creates a specific metabolic vulnerability. nih.gov The methionine salvage pathway is present in various forms across all domains of life, highlighting its fundamental importance in cellular metabolism. nih.gov

Table 2: Core Enzymes of the Eukaryotic Methionine Salvage Pathway

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| MTA Phosphorylase | MTAP | Converts 5'-methylthioadenosine (MTA) to 5-methylthioribose-1-phosphate (MTR-1-P) and adenine. nih.gov |

| MTR-1-P Isomerase | - | Isomerizes MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P). |

| MTRu-1-P Dehydratase | - | Dehydrates MTRu-1-P to 2,3-diketo-5-methylthiopentyl-1-phosphate. |

| Enolase-Phosphatase | - | Converts the diketo intermediate to the aci-reductone 1,2-dihydroxy-3-keto-5-methylthiopentene. |

| Aci-reductone Dioxygenase | ADI | Converts the aci-reductone to 4-methylthio-2-oxobutyrate (MTOB), formate, and carbon monoxide. |

| Aminotransferases | - | Transaminates MTOB to form L-methionine. nih.gov |

Influence on Gene Expression and Transcriptional Programs

L-methionine availability has a profound impact on gene expression and transcriptional programs within the cell. Deprivation of methionine can trigger a unique and dramatic transcriptional response that is distinct from the response to the deprivation of other amino acids. plos.org This specific response involves the altered expression of a wide array of genes that are involved in various cellular functions, including transcriptional regulation, epigenetic regulation, and apoptosis. plos.org

For example, in response to methionine deprivation, the expression of genes such as EGR1, ING2, TEX14, and DAPK3 has been shown to be induced. plos.org The functional consequences of the induction of these specific genes are still under investigation, but their roles in cellular processes suggest a coordinated response to methionine scarcity. plos.org Furthermore, studies have shown that methionine restriction can induce a broad spectrum of gene expression changes at both the transcriptional and translational levels, leading to a slowdown in cell growth and cell cycle progression, and an increase in stress resistance. researchgate.net

In bovine mammary epithelial cells, the limitation of lysine or methionine has been shown to affect the gene expression of candidate transcription factors. biorxiv.org Specifically, limiting methionine led to changes in the expression of ATF4 and ATF6, suggesting a role for these transcription factors in mediating the cellular response to amino acid availability. biorxiv.org

The following table highlights some of the genes whose expression is modulated by methionine availability:

Table 2: Genes Modulated by Methionine Availability| Gene | Function | Effect of Methionine Deprivation/Limitation | Cell Type/Organism | Reference |

|---|---|---|---|---|

| EGR1 | Transcriptional Regulation | Induction | Breast and Prostate Cancer Cells | plos.org |

| ING2 | Epigenetic Regulation | Induction | Breast and Prostate Cancer Cells | plos.org |

| TEX14 | Spermatogenesis | Induction | Breast and Prostate Cancer Cells | plos.org |

| DAPK3 | Apoptosis | Induction | Breast and Prostate Cancer Cells | plos.org |

| ATF4 | Transcription Factor | Increased Expression | Bovine Mammary Epithelial Cells | biorxiv.org |

| ATF6 | Transcription Factor | Increased Expression | Bovine Mammary Epithelial Cells | biorxiv.org |

Regulation of Cellular Signaling Pathways (e.g., mTOR signaling pathway)

L-methionine plays a crucial role in regulating key cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. nih.govmdpi.com Methionine, through its metabolite S-adenosyl-L-methionine (SAM), can signal its sufficiency to the mTORC1 complex. imrpress.com A protein named SAMTOR has been identified as a sensor for SAM, and it plays a critical role in how methionine levels are communicated to the mTOR pathway. mit.edu

In C2C12 myotubes, L-methionine has been shown to induce the activation of mTORC1 and promote protein synthesis. nih.gov This activation is mediated through a T1R1/T1R3-PLCβ-Ca2+-ERK1/2 signal transduction pathway. nih.gov While other amino acids can stimulate Ca2+ signaling, they may not activate mTORC1 if they fail to activate ERK1/2, highlighting a specific role for methionine in this process. nih.gov

In liver cancer cells, methionine supplementation has been observed to induce the activation of both the AMPK and mTOR pathways. mdpi.comnih.gov The activation of mTOR was confirmed by the increased phosphorylation of its downstream target, S6K. mdpi.com Interestingly, in the context of high methionine concentration, the inhibition of AMPK, another key energy-sensing kinase, strongly impairs cell growth, migration, and colony formation in liver cancer cells. mdpi.comnih.gov This indicates a complex interplay between methionine levels and major signaling hubs like mTOR and AMPK in controlling cancer cell behavior.

Methionine deprivation has also been shown to disrupt SAMTOR–mTOR signaling in prostate cancer cells, leading to oxidative stress and autophagic responses. mdpi.com This disruption highlights the dependence of certain cancer cells on intact methionine metabolism and signaling for their survival and growth. mdpi.com

Effects on Metabolic Flux and Energy Homeostasis (e.g., Tricarboxylic Acid Cycle)

L-methionine is deeply integrated into cellular metabolism, influencing metabolic flux and energy homeostasis, including the central energy-producing pathway, the Tricarboxylic Acid (TCA) cycle. nih.govwikipedia.org The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP). wikipedia.org

In liver cancer cells, supplementation with high levels of methionine has been shown to rewire central carbon metabolism, leading to an upregulation of the TCA cycle and mitochondrial ATP production. mdpi.comnih.gov Metabolomic analysis revealed that high methionine levels led to increased levels of several TCA cycle intermediates, including citrate (B86180), isocitrate, α-ketoglutarate, succinate, and malate, while levels of fumarate (B1241708) and oxaloacetate were decreased. nih.gov This suggests a significant shift in metabolic flux through the TCA cycle in response to methionine availability.

Furthermore, studies using metabolic flux analysis have shown that the addition of sodium citrate can promote the metabolic flux of the TCA cycle and increase intracellular oxidative phosphorylation levels. mdpi.comresearchgate.net This can help alleviate the intracellular energy limitations that can be caused by excessive L-methionine supplementation. mdpi.com The analysis revealed that under these conditions, the reaction fluxes for the glycolysis pathway, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, and glyoxylate (B1226380) pathway were all increased. mdpi.comresearchgate.net

The following table shows the effect of high methionine on the levels of TCA cycle metabolites in liver cancer cells:

Table 3: Effect of High Methionine on TCA Cycle Metabolites in Liver Cancer Cells| Metabolite | Change in Level with High Methionine | Reference |

|---|---|---|

| Citrate | Increased | nih.gov |

| Isocitrate | Increased | nih.gov |

| α-Ketoglutarate | Increased | nih.gov |

| Succinate | Increased | nih.gov |

| Malate | Increased | nih.gov |

| Fumarate | Decreased | nih.gov |

| Oxaloacetate | Decreased | nih.gov |

Integration into Protein Synthesis and Post-Translational Modifications

As a proteinogenic amino acid, L-methionine is fundamentally integrated into the process of protein synthesis. researchgate.net It plays a unique and critical role as the initiating amino acid in the translation of most messenger RNAs (mRNAs). researchgate.netresearchgate.net The primary function of methionine in this context is to bind to methionyl-tRNAi (Met-tRNAi), which is required for the assembly of the translation initiation complex on the ribosome. researchgate.net

Beyond its role in initiation, methionine residues within proteins are also subject to post-translational modifications (PTMs). nih.gov PTMs are covalent modifications that occur after a protein has been synthesized and can significantly alter its function, localization, and stability. nih.gov One of the most well-studied PTMs involving methionine is its oxidation to methionine sulfoxide. nih.gov This modification is often induced by reactive oxygen species (ROS) and is a key component of the cellular response to oxidative stress. nih.gov

The N-terminus of nascent proteins can also undergo modifications, and methionine plays a central role in this process. nih.govacs.org N-terminal acetylation, one of the most common PTMs in eukaryotes, can occur on the initial methionine residue or on the second amino acid after the initial methionine has been removed by methionine aminopeptidase (B13392206) (MAP). nih.govacs.org The specific type of N-terminal modification can influence the protein's stability and function.

Interactions with Cellular Redox Systems and Oxidative Stress Responses

L-methionine and its metabolic pathways are intricately linked with cellular redox systems and the response to oxidative stress. Methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS). nih.gov The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide, thereby neutralizing the damaging ROS. nih.govmdpi.com This oxidation is reversible, as most cells contain methionine sulfoxide reductases (Msrs) that can reduce methionine sulfoxide back to methionine, allowing it to act as a catalytic antioxidant. nih.govnih.gov

Methionine also plays a crucial role in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.comnih.gov Methionine is a precursor for cysteine, which is a key component of GSH. nih.gov Therefore, an adequate supply of methionine is essential for maintaining cellular GSH levels and protecting against oxidative damage.

In the context of neurodegenerative diseases like Parkinson's disease, L-methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in in vitro models. nih.govresearchgate.net It is believed to exert its protective effects by stimulating GSH synthesis and reducing ROS accumulation. nih.gov Conversely, excessive methionine can also lead to increased oxidative stress under certain conditions. nih.gov

The following table lists the compound names mentioned in this article:

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for L-Methionine and Metabolite Quantification

Chromatographic methods are indispensable for the separation and quantification of L-methionine and its metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of amino acids. For L-methionine, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. To enhance detection, especially with ultraviolet (UV) or fluorescence detectors, pre-column or post-column derivatization is common. Reagents like o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, significantly improving the sensitivity of the assay. iiarjournals.org One rapid HPLC method allows for the quantification of L-methionine in plasma with an elution time of 15 minutes and a detection limit of 0.5 µmol/L. iiarjournals.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous detection of multiple metabolites in the methionine pathway. nih.gov This technique has been successfully applied to measure plasma methionine levels in various research contexts. nih.govresearchgate.net For instance, an LC-ESI-MS/MS method was developed to evaluate plasma methionine levels with a limit of detection (LOD) of 0.04 µmol/l and a limit of quantification (LOQ) of 0.1 µmol/l. nih.govresearchgate.net

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds. Since amino acids like methionine are non-volatile, they require derivatization to increase their volatility. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like triethyloxonium tetrafluoroborate (TEOT) are used to convert methionine into a form suitable for GC analysis. chromatographyonline.com A GC-MS-based method has been developed for the identification and quantification of methionine and related sulfur-containing compounds in human saliva, with a limit of quantification of 0.1 µmol L⁻¹ for methionine. nih.gov

Below is a table summarizing key parameters of different chromatographic methods for L-methionine quantification.

Spectroscopic Approaches for Structural Elucidation in Research Contexts

Spectroscopic techniques are crucial for elucidating the molecular structure of L-methionine and its derivatives. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of L-methionine exhibits characteristic absorption bands corresponding to its various functional groups. For instance, the antisymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are typically observed around 1582 cm⁻¹. beilstein-journals.org The symmetric deformation vibration of the ammonium (B1175870) group (NH₃⁺) appears near 1515 cm⁻¹. beilstein-journals.org The C-S stretching mode is found at approximately 685 cm⁻¹. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. In the ¹H NMR spectrum of L-methionine in D₂O, distinct peaks corresponding to the different protons in the molecule can be observed. researchgate.net Solid-state ¹³C NMR has been used to study the conformational analysis of DL-, L-, and D-methionine, revealing different crystalline forms based on the chemical shifts of the methyl carbon. capes.gov.br

L-methionine, through its carboxylate, amino, and thioether groups, can act as a ligand to form complexes with various metal ions. Spectroscopic techniques are instrumental in characterizing these metal-ligand interactions.

FTIR Spectroscopy in Metal Complexes: When L-methionine coordinates with a metal ion, shifts in the characteristic vibrational frequencies of its functional groups can be observed in the FTIR spectrum. For example, in metal complexes of methionine, the N-H stretching vibration may shift, indicating the involvement of the amino group in coordination. sciencepub.net Similarly, a shift in the C=O stretching vibration of the carboxyl group provides evidence of its involvement in covalent bonding to the metal ion. The appearance of new weak absorption bands at lower frequencies can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

The table below shows the characteristic FTIR absorption bands of L-methionine and their shifts upon complexation with a metal ion (Fe(III)).

Radiochemical Purity Assessment in Labeled Methionine Derivatives

L-methionine labeled with positron-emitting radionuclides, such as Carbon-11 (B1219553) ([¹¹C]methionine), is an important radiopharmaceutical for positron emission tomography (PET) imaging, particularly in oncology. Ensuring the radiochemical purity of these derivatives is critical for their clinical use. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form.

The determination of radiochemical purity is typically performed using radio-HPLC or radio-TLC (thin-layer chromatography). These methods separate the labeled compound from any radioactive impurities. For [¹¹C]methionine, HPLC methods have been developed to separate it from potential radiochemical impurities. nih.gov An alternative HPLC method has been proposed that allows for the identification of a greater number of radiochemical impurities compared to the standard method described in the European Pharmacopoeia. nih.gov Ultra-performance liquid chromatography (UPLC) has also been applied for a rapid determination of radiochemical purity, with a measurement time of less than 2 minutes. researchgate.net

Enantiomeric Purity Determination Methods

L-methionine is the biologically active enantiomer, and therefore, it is crucial to determine the enantiomeric purity of methionine samples, especially in pharmaceutical and nutritional applications. Enantiomeric purity refers to the percentage of the desired enantiomer in a mixture of enantiomers.

Chiral chromatography is the primary method for separating and quantifying enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. Various CSPs, such as those based on cyclofructans, have been successfully used for the enantiomeric separation of methionine. rsc.orgrsc.org The mobile phase composition and temperature can be optimized to achieve the best separation. rsc.orgrsc.org Chiral ligand-exchange chromatography is another HPLC technique that can be used to resolve enantiomeric mixtures of underivatized amino acids like methionine. scielo.br

Advanced Metabolomic Profiling Techniques for Methionine Pathway Analysis

Metabolomics aims to provide a comprehensive and quantitative profile of all the small molecule metabolites in a biological system. Advanced analytical techniques, primarily mass spectrometry and NMR spectroscopy, are employed for metabolomic profiling of the methionine pathway.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful platform for metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry can be used for the simultaneous quantitation of key metabolites in the methionine metabolic pathway, including S-adenosyl-L-methionine (SAM), S-adenosyl-L-homocysteine (SAH), and homocysteine. nih.gov This approach allows for a detailed analysis of the metabolic fluxes and dysregulation of the pathway in various physiological and pathological conditions. nih.gov Isotope tracing studies, where cells are fed with ¹³C-labeled methionine, combined with LC-MS analysis, can be used to quantify the metabolic fluxes of methionine. nih.gov

Future Directions and Emerging Research Avenues

Advanced Modeling of Methionine Metabolism Networks

The intricate web of biochemical reactions involving methionine is a prime candidate for advanced computational modeling. Future research will focus on developing dynamic, multi-scale models that can simulate the flux of methionine and its metabolites through various interconnected pathways. These models will integrate kinetic parameters of enzymes, transporter efficiencies, and allosteric regulation to predict how perturbations in one part of the network affect the entire system. By simulating conditions of nutrient excess or deficiency, these models can provide insights into metabolic reprogramming in various physiological and pathological states.

A key area of development will be the creation of tissue-specific and even cell-type-specific metabolic models. This will allow for a more nuanced understanding of how methionine metabolism varies across different biological contexts, such as in hepatocytes versus neurons, or in rapidly proliferating cancer cells compared to quiescent normal cells. These advanced models will be instrumental in identifying potential targets for therapeutic intervention in diseases where methionine metabolism is dysregulated, including certain cancers and liver diseases. creative-proteomics.com

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has generated vast datasets that hold the key to a holistic understanding of methionine metabolism. The future of methionine research lies in the effective integration of these multi-omics data to construct a comprehensive picture of pathway regulation. nih.govresearchgate.netnih.gov This integrated approach moves beyond studying single molecules to analyzing the complex interplay between genes, transcripts, proteins, and metabolites. nih.gov

By correlating changes in gene expression with protein abundance and metabolite levels, researchers can uncover novel regulatory mechanisms and biomarkers associated with methionine status. nih.govresearchgate.netnih.gov For instance, integrating transcriptomic and metabolomic data can reveal how dietary methionine levels influence the expression of genes involved in its metabolism and, consequently, the concentrations of key intermediates like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). nih.govnih.gov Visualization tools that can overlay multi-omics data onto metabolic pathway maps will be crucial for interpreting these complex datasets and generating new hypotheses. nih.govresearchgate.net

Development of Novel Methionine-Based Probes for Cellular Imaging and Diagnostics

Visualizing the dynamics of methionine and its metabolic activities within living cells is a significant challenge that new probe technologies are beginning to address. Future research will focus on the design and synthesis of novel fluorescent and biocompatible probes that can specifically report on methionine uptake, incorporation into proteins, or the activity of methionine-related enzymes in real-time. nih.govnih.govacs.org

One promising approach involves "clickable" methionine analogs that can be metabolically incorporated into newly synthesized proteins. nih.gov These analogs contain a chemical handle that allows for subsequent fluorescent labeling, enabling the visualization of protein synthesis activity in different cellular compartments or even in specific types of cells within a complex tissue. nih.gov Another innovative strategy is the development of activity-based probes that can sense changes in the local concentration of key metabolites or the activity of specific enzymes in the methionine cycle. nih.govacs.org These advanced imaging tools will provide unprecedented spatial and temporal resolution of methionine metabolism, offering new insights into its role in cellular function and disease.

Recent developments include pyridinium-based fluorophores designed for the selective detection of hypochlorite, which can be used to monitor oxidative stress at the organelle level. researchgate.net These probes, which show a "turn-on" fluorescence response, have demonstrated excellent mitochondrial localization and rapid, selective detection of both externally added and internally generated hypochlorous acid in living cells. researchgate.net

Exploration of L-Methionine, Sodium Salt (1:1) in Bio-Industrial Applications

The production of L-Methionine is a significant focus of industrial biotechnology, with applications spanning animal feed, food additives, and pharmaceuticals. nih.govijpas.orgevonik.com While chemical synthesis has historically dominated industrial production, there is a growing interest in developing more sustainable and cost-effective microbial fermentation processes. nih.govresearchgate.net Future research will concentrate on engineering robust microbial strains, such as Escherichia coli and Corynebacterium glutamicum, for high-level L-Methionine production. ijpas.orgacs.orgthuenen.de

Strategies for strain improvement include metabolic engineering to redirect carbon flux towards methionine biosynthesis, eliminating feedback inhibition of key enzymes, and optimizing the expression of pathway genes. ijpas.orgacs.org Dynamic regulation of metabolic pathways is another promising approach to balance cell growth with product formation. acs.org Furthermore, the use of alternative, more reduced sulfur sources in fermentation media is being explored to improve efficiency. thuenen.de The development of two-step processes, where a precursor is produced by fermentation and then enzymatically converted to L-Methionine, also presents a viable alternative to conventional fermentation. nih.gov These advancements are expected to make bio-based L-Methionine production more economically competitive with chemical synthesis. nih.govijpas.org

Deepening Understanding of Epigenetic Modulation via Methionine Status in Specific Biological Systems

Methionine plays a central role in epigenetics as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. nih.govnih.gov These epigenetic modifications are critical for regulating gene expression without altering the DNA sequence itself. mdpi.com Future research will delve deeper into how fluctuations in dietary methionine intake and the intracellular methionine status influence the epigenetic landscape in specific biological systems and developmental stages. nih.gov

Studies will likely focus on understanding how methionine availability impacts the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), thereby shaping gene expression patterns related to development, health, and disease. nih.govmdpi.com For example, research in ruminants has shown that maternal methionine supplementation can alter the fetal methylome, influencing muscle development and lifelong growth potential. mdpi.com Similarly, the link between methionine metabolism, epigenetic reprogramming, and the function of immune cells, such as T helper cells, is an active area of investigation. sigmaaldrich.com A deeper understanding of these mechanisms could lead to nutritional strategies for modulating epigenetic marks to promote health and prevent disease.

Q & A

Q. What are the primary applications of L-Methionine, sodium salt (1:1) in amino acid metabolism studies?

L-Methionine, sodium salt is used to investigate methionine and cysteine metabolic pathways, particularly as a precursor in transamination reactions critical for sulfur-containing amino acid biosynthesis. Experimental designs often involve isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic flux, coupled with HPLC or LC-MS/MS for metabolite quantification .

Q. How is L-Methionine, sodium salt synthesized industrially, and what are key quality control parameters?

The Bucherer–Bergs reaction is a common synthetic route, where ketones react with ammonium carbonate and sodium cyanide to form hydantoins, which are hydrolyzed to racemic methionine salts. Quality control involves USP-compliant HPLC methods (e.g., Ascentis® Express OH5 column) to validate purity and enantiomeric ratios .

Q. What analytical methods are recommended for quantifying L-Methionine, sodium salt in biological matrices?

LC-MS/MS with derivatization (e.g., monobromobimane for thiol groups) enhances sensitivity in complex samples. For enzymatic assays, coupled techniques like DTNB (Ellman’s reagent) measure thiol-disulfide exchange kinetics .

Advanced Research Questions

Q. How do pH and ionic strength modulate the role of L-Methionine, sodium salt in nanoparticle synthesis and enzymatic assays?

In nanoparticle synthesis (e.g., AuNPs), pH (6–8) and sodium borohydride concentration control particle size (10–50 nm) by altering methionine’s reducing/stabilizing capacity. For enzymatic studies (e.g., cystathionine-γ-lyase), ionic strength (0–2 M NaCl) impacts substrate binding via electrostatic interactions, requiring activity assays with nonlinear regression (Origin/KaleidaGraph) to model kinetics .

Q. What experimental discrepancies arise in using L-Methionine, sodium salt as a stabilizer in radiopharmaceuticals?

While L-Methionine improves radiochemical purity (e.g., [68Ga]Ga-DOTA-CP04 from 86.7% to 94%), conflicting data exist on optimal stabilizer combinations. Systematic optimization (e.g., sodium ascorbate + ethanol + methionine) is required, validated by radio-TLC or HPLC .

Q. How can conflicting data on L-Methionine’s role in hyperhomocysteinemia models be reconciled?

Discrepancies in animal models (e.g., cognitive outcomes in rats treated with 1.7 g/kg/day methionine) may stem from variability in dietary folate/B-vitamin cofactors. Dual ANOVA and Bonferroni post hoc tests are critical for isolating methionine-specific effects .

Q. What advanced techniques resolve challenges in detecting low-abundance L-Methionine derivatives?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) and ion mobility separation distinguishes isobaric metabolites. For example, S-adenosylmethionine (SAM) can be quantified in enzyme assays via RapidFire MS, with SAM/cap analogues as substrates .

Methodological Considerations

Q. How to design a robust protocol for studying methionine’s antioxidant properties?

Q. What statistical approaches address variability in methionine-related metabolic studies?

Two-way ANOVA with Bonferroni correction is essential for multi-group studies (e.g., enzyme activity under varying salt conditions). For time-series data (e.g., nanoparticle growth), principal component analysis (PCA) reduces dimensionality in SEM/TEM datasets .

Contradictions and Validation

Q. Why do studies report conflicting optimal concentrations of L-Methionine, sodium salt in catalytic applications?

Discrepancies arise from matrix effects (e.g., protein content in bacterial lysates vs. purified systems). Validate protocols via spike-and-recovery experiments in relevant matrices, using deuterated methionine as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.